

TachypleginA-2 peptide primary sequence and structure

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Compound of Interest

Compound Name: *TachypleginA-2*

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An In-depth Technical Guide to the **TachypleginA-2** (Tachyplesin II) Peptide

This guide provides a comprehensive overview of the primary sequence, structure, and function of the antimicrobial peptide Tachyplesin II, intended for researchers, scientists, and drug development professionals.

Introduction

Tachyplesin II is a potent antimicrobial peptide (AMP) originally isolated from the hemocytes of the Japanese horseshoe crab (*Tachypleus tridentatus*).^{[1][2]} It belongs to the tachyplesin family of peptides, which are key components of the innate immune system of these ancient marine arthropods.^[3] Tachyplesin II exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.^{[2][3]} Its antimicrobial action, coupled with its potential anticancer properties, has made it a subject of significant research interest for the development of new therapeutic agents.^[3]

Primary Sequence and Physicochemical Properties

Tachyplesin II is a cationic peptide composed of 17 amino acid residues. A key feature of its primary structure is the presence of four cysteine residues that form two intramolecular disulfide bonds.^{[1][2]} The C-terminus of the peptide is an amidated arginine.^{[1][2]}

The primary amino acid sequence of Tachyplesin II is presented in Table 1.

Table 1: Primary Sequence of Tachyplesin II

Sequence (Three-Letter Code)	Sequence (One-Letter Code)
Arg-Trp-Cys-Phe-Arg-Val-Cys-Tyr-Arg-Gly-Ile-Cys-Tyr-Arg-Arg-Cys-Arg-NH ₂	RWCFRVCYRGICYRRCR-NH ₂

Source: UniProt P14214, Miyata, T. et al. (1989)[\[1\]](#)[\[2\]](#)

The precursor protein of Tachyplesin II is 77 amino acids in length and includes a signal peptide and a propeptide which are cleaved to yield the mature peptide.[\[1\]](#)

Table 2: Physicochemical Properties of Tachyplesin II

Property	Value
Molecular Weight	2263.7 Da
Theoretical pI	11.72
Net Charge at pH 7	+8
Amino Acid Composition	Arg (5), Cys (4), Tyr (2), Trp (1), Phe (1), Val (1), Gly (1), Ile (1)

Three-Dimensional Structure

The three-dimensional structure of Tachyplesin II has been determined by solution Nuclear Magnetic Resonance (NMR) spectroscopy.[\[3\]](#) The peptide adopts a distinct amphipathic β -hairpin structure, stabilized by the two disulfide bonds.[\[3\]](#)[\[4\]](#) This conformation consists of two antiparallel β -strands connected by a β -turn.

The disulfide bridges in Tachyplesin II are formed between Cys-3 and Cys-16, and between Cys-7 and Cys-12.[\[2\]](#) This structural arrangement is crucial for its biological activity, creating a molecule where the hydrophobic and cationic residues are spatially segregated. This amphipathicity allows for the interaction with and disruption of microbial cell membranes.

Antimicrobial Activity and Mechanism of Action

Tachyplesin II demonstrates potent antimicrobial activity against a wide array of microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.

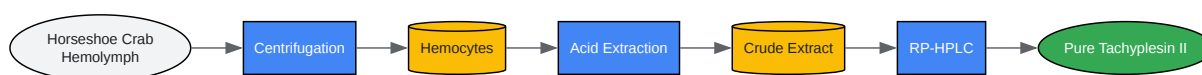
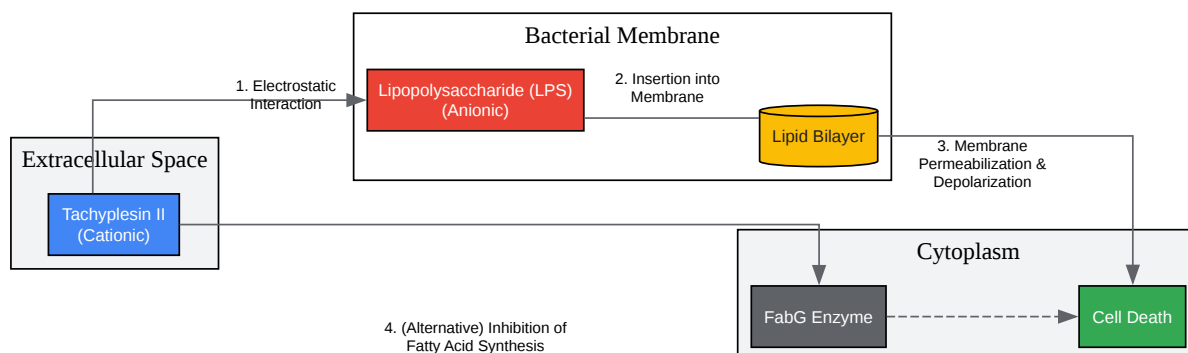
Table 3: Minimum Inhibitory Concentrations (MICs) of Tachyplesin II against various bacteria.

Microorganism	Strain	MIC (μM)
Escherichia coli	ATCC 25922	4
Escherichia coli	DC2 CGSC 7139	2
Staphylococcus aureus	ATCC 25923	8
Staphylococcus aureus	ATCC 6538	8

Source: Vernen, F. et al. (2019)[3]

The primary mechanism of action of Tachyplesin II involves the disruption of microbial cell membranes.[5][6] This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death.[5][6]

A proposed model for the interaction of Tachyplesin with the bacterial membrane is depicted below.



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